molecular formula C13H21NS B10842012 2-N-Ethylamino-1-(4-ethylthiophenyl)propane

2-N-Ethylamino-1-(4-ethylthiophenyl)propane

Cat. No.: B10842012
M. Wt: 223.38 g/mol
InChI Key: UKMQZNZTCNFILP-UHFFFAOYSA-N
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Description

2-N-Ethylamino-1-(4-ethylthiophenyl)propane is a chemical compound known for its unique structure and properties.

Preparation Methods

The synthesis of 2-N-Ethylamino-1-(4-ethylthiophenyl)propane involves several steps. One common method includes the reaction of 4-ethylthiophenylacetone with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-N-Ethylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-Ethylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. By binding to these transporters, the compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action can result in various pharmacological effects, including antidepressant and anticancer activities .

Comparison with Similar Compounds

2-N-Ethylamino-1-(4-ethylthiophenyl)propane can be compared with other sulphur-substituted alpha-alkyl phenethylamines, such as:

The uniqueness of this compound lies in its specific ethyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogues.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-ethyl-1-(4-ethylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C13H21NS/c1-4-14-11(3)10-12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

UKMQZNZTCNFILP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)SCC

Origin of Product

United States

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